REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[CH3:11].Cl.[CH3:13][NH:14][O:15][CH3:16].N1C=CC=CC=1>S(Cl)(Cl)=O.ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:14]([O:15][CH3:16])[CH3:13])=[O:7])=[CH:4][C:3]=1[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residual acyl chloride was dissolved in dichloromethane (300 mL)
|
Type
|
WASH
|
Details
|
washed with 1 M aqueous potassium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The organic extracts were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel using 50% ethyl acetate/hexanes as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)N(C)OC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 69 mmol | |
AMOUNT: MASS | 17.81 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |